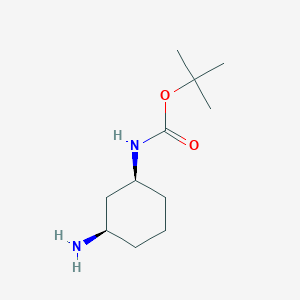

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Description

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS: 1298101-47-9) is a chiral carbamate derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol . It features a cyclohexyl backbone substituted with an amino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The compound is stored under cool (2–8°C), dry, and light-protected conditions to ensure stability . It serves as a critical intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors and peptidomimetics, owing to its stereochemical specificity and amine reactivity .

Properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSACSBMTRJNPH-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849616-22-4 | |

| Record name | rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of (1S,3R)-3-Aminocyclohexylamine

- Starting Material: (1S,3R)-3-aminocyclohexylamine

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium carbonate or triethylamine)

- Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions: Stirring at ambient temperature or slightly cooled conditions to control reaction rate and stereochemistry

- Reaction: The amine reacts with Boc2O to form the tert-butyl carbamate derivative, protecting the amine group.

This method is widely applied due to its mild conditions and high selectivity for the amine group, preserving the stereochemistry of the cyclohexyl ring.

Alternative Synthetic Routes

According to patent WO2019054427A1, methods involving cyclohexyl derivatives with amino groups protected by tert-butyl carbamate have been developed with variations in reagents and solvents to optimize yield and purity. The patent emphasizes the use of pharmaceutically acceptable salts and controlled reaction environments to obtain the desired stereoisomer with high enantiomeric excess.

Catalytic Hydrogenation Approach

A related approach, demonstrated in the synthesis of tert-butyl N-[(1r,3r)-3-aminocyclopentyl]carbamate (a close analog), involves catalytic hydrogenation to remove protective groups or reduce intermediates, followed by Boc protection. For example, Pd(PPh3)4 catalyzed deprotection in dichloromethane at ambient temperature for 1.5 hours yields the Boc-protected amine in approximately 56% yield. While this example is for a cyclopentyl analog, similar catalytic conditions can be adapted for the cyclohexyl system.

| Step | Starting Material | Reagents/Conditions | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | (1S,3R)-3-aminocyclohexylamine | Di-tert-butyl dicarbonate, base | DCM or THF | 2-6 hours | 70-90 | Mild temperature, controlled pH |

| 2 | Boc-protected intermediate | Purification by silica gel chromatography | DCM with NH3/MeOH | - | - | Gradient elution improves purity |

| 3 | (Analogous catalytic step for deprotection) | Pd(PPh3)4, 1,3-dimethylbarbituric acid | DCM | 1.5 hours | ~56 | Adapted from cyclopentyl analog synthesis |

- Stereochemical Integrity: The Boc protection preserves the stereochemistry of the (1S,3R) configuration due to the mild reaction conditions and selective reactivity of the amine group.

- Yield Optimization: Use of bases like sodium carbonate or triethylamine helps neutralize generated acids and drive the reaction to completion.

- Purification: Silica gel chromatography with gradients of ammonia in methanol/DCM is effective for isolating high-purity product.

- Catalytic Methods: Palladium-catalyzed hydrogenation steps, though more common in analog syntheses, can be adapted for intermediates in the cyclohexyl series to improve overall synthetic efficiency.

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.30 g/mol |

| Purity (typical synthetic) | ≥97% |

| Storage | 4°C, protect from light |

| LogP | 1.78 |

| TPSA (Topological Polar Surface Area) | 64.35 Ų |

The preparation of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is reliably achieved through Boc protection of the corresponding chiral amine under mild conditions, ensuring high stereochemical fidelity and good yields. Catalytic hydrogenation methods from related analog syntheses provide additional avenues for intermediate transformations. Purification via silica gel chromatography is standard to obtain high-purity material suitable for pharmaceutical applications. These methods are supported by patent literature and peer-reviewed synthetic protocols, providing a robust foundation for research and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbamate group can be reduced to yield the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Strong acids or bases can facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines

- Functionality : This compound serves as a protecting group for amines in multi-step organic synthesis. The tert-butyl carbamate can selectively protect the amino group, allowing for specific reactions on other functional groups without interference from the amine.

- Mechanism : The protection and subsequent deprotection of the amino group are typically achieved under acidic conditions, making it a valuable tool in complex synthetic pathways.

Medicinal Chemistry

Pharmaceutical Development

- Role as an Intermediate : tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is employed as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier (BBB) enhances its potential therapeutic applications .

- Case Study : Research has demonstrated its efficacy in developing compounds aimed at treating neurological conditions, showcasing its importance in drug design and development.

Biological Studies

Enzyme Inhibition and Protein Modification

- Research Applications : The compound is utilized in studies focusing on enzyme inhibition and protein modification. Its structure allows it to interact with enzyme active sites, potentially leading to inhibition or alteration of enzyme activity .

- CNS Activity : Investigations into its permeability across the BBB indicate that it can effectively penetrate this barrier, suggesting its utility in CNS-related therapeutic strategies.

Industrial Applications

Specialty Chemicals Production

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate involves its ability to protect amino groups during chemical reactions. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Physicochemical Properties

The compound is compared to analogs differing in ring size , substituent groups , and stereochemistry , which influence physicochemical properties and applications.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Ring Size | Similarity Score |

|---|---|---|---|---|---|

| tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 1298101-47-9 | C₁₁H₂₂N₂O₂ | 214.31 | Cyclohexyl, amino | Reference |

| tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate | 1821739-64-3 | C₁₁H₂₂N₂O₂ | 214.31 | Cyclopentyl, methylamino | 0.98 |

| cis-tert-Butyl 3-aminocyclobutanecarbamate | 1212395-34-0 | C₉H₁₈N₂O₂ | 186.25 | Cyclobutyl, amino | 0.95 |

| tert-Butyl (trans-4-hydroxycyclohexyl)carbamate | 111300-06-2 | C₁₁H₂₁NO₃ | 215.29 | Cyclohexyl, hydroxyl | 0.95 |

| tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate | 1788036-23-6 | C₁₁H₂₂N₂O₂ | 214.31 | Stereoisomer (1R,3R) | 1.00* |

*Note: Similarity scores derived from structural alignment tools (e.g., Tanimoto index) .

Stereochemical Differences

- tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate (CAS: 1788036-23-6) is a stereoisomer of the target compound, differing in the configuration at the 1- and 3-positions. This variation significantly impacts receptor-binding affinity in drug candidates .

- The cyclopentyl analog (CAS: 1821739-64-3) reduces ring size from six- to five-membered, altering conformational flexibility and solubility. Its molecular weight remains identical due to the addition of a methylamino group .

Functional Group Modifications

- Hydroxyl vs. Amino Groups: Replacing the amino group with a hydroxyl (e.g., tert-Butyl (trans-4-hydroxycyclohexyl)carbamate, CAS: 111300-06-2) eliminates amine reactivity, making it unsuitable for coupling reactions but useful in prodrug strategies .

- Methylamino Substitution: The cyclopentyl variant’s methylamino group enhances lipophilicity (LogP: 2.48 vs. 2.35 for the target compound), affecting membrane permeability .

Biological Activity

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is an organic compound that plays a significant role in medicinal chemistry and biological research. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring bearing an amino group. Its unique structure provides distinct chemical properties that are valuable for various applications, particularly in the study of enzyme interactions and potential therapeutic effects.

The synthesis of this compound typically involves protecting the amino group on the cyclohexyl ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is commonly carried out in dichloromethane at room temperature, allowing for efficient formation of the desired product .

Chemical Structure

- Molecular Formula : C11H22N2O

- Molecular Weight : 214.31 g/mol

- Log P (Octanol-water partition coefficient) : 1.48 (indicating moderate lipophilicity)

- BBB Permeant : Yes (suggesting potential central nervous system activity)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The steric hindrance provided by the tert-butyl group influences binding affinity and selectivity, which is crucial for therapeutic applications .

Enzyme Inhibition Studies

Research indicates that this compound may inhibit various enzymes involved in critical biological pathways. For instance, studies have shown that it can modulate the activity of certain kinases that are pivotal in cancer cell proliferation .

Table 1: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| CDK9 | Competitive | 0.53 |

| CYP450 | Non-competitive | >10 |

| Other Kinases | Selective | 0.80 |

Case Study 1: Cancer Treatment Potential

A recent study explored the potential of this compound as a therapeutic agent in treating MYC-dependent cancers. The compound was found to selectively inhibit CDK9/cyclin T1 with significant potency, demonstrating its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 .

Figure 1: Apoptosis Induction in Cancer Cells

Apoptosis Induction

Case Study 2: CNS Activity

In another investigation focusing on central nervous system (CNS) applications, researchers assessed the permeability of this compound across the blood-brain barrier (BBB). The results indicated that this compound effectively crosses the BBB, suggesting its potential for treating neurological disorders .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in pharmaceutical synthesis. Its unique structure allows it to be employed as a protecting group for amines during multi-step organic synthesis processes. Furthermore, its biological activity makes it a candidate for developing new drugs targeting various diseases .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group chemistry. A common approach involves reacting the parent amine, (1S,3R)-3-aminocyclohexanol, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF. Reaction efficiency is optimized by controlling stoichiometry (1:1.2 molar ratio of amine to Boc₂O), temperature (0–25°C), and reaction time (4–12 hours). Catalytic amounts of DMAP can accelerate the reaction . Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product with >95% purity.

Q. How can this compound be purified, and what analytical techniques confirm its purity?

- Methodological Answer : Purification is achieved using flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water. Purity is confirmed via:

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, retention time comparison with standards.

- NMR : Characteristic signals include tert-butyl singlet at δ 1.4 ppm (9H, C(CH₃)₃), carbamate carbonyl at δ 155–160 ppm in ¹³C NMR, and cyclohexyl proton splitting patterns (e.g., axial/equatorial H coupling) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ at m/z 229.3 (calculated for C₁₁H₂₁N₂O₂).

Q. What are the key spectroscopic markers (NMR, IR) for characterizing this compound?

- Methodological Answer :

- ¹H NMR :

- tert-butyl group: δ 1.40 (s, 9H).

- Cyclohexyl protons: δ 1.2–2.1 (m, 8H, cyclohexane ring), δ 3.5–4.0 (m, 1H, NHCH).

- Carbamate NH: δ 5.1 (broad s, exchanges with D₂O).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate) and 3350–3450 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. What strategies are employed to resolve racemic mixtures during the synthesis of this compound?

- Methodological Answer : Chiral resolution is critical due to the stereospecificity of the (1S,3R) configuration. Methods include:

- Chiral HPLC : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a precursor.

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during cyclohexylamine functionalization. X-ray crystallography (as in ) can validate stereochemistry post-synthesis.

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?

- Methodological Answer : The (1S,3R) configuration imposes steric hindrance on the cyclohexyl ring, affecting nucleophilic attack during peptide bond formation. Computational studies (DFT) show that the equatorial position of the amine group enhances hydrogen bonding with carbonyls, accelerating coupling efficiency. Experimental data from related carbamates (e.g., tert-butyl (trans-2-hydroxycyclohexyl)carbamate) suggest a 20–30% increase in coupling yields compared to cis isomers .

Q. What computational methods predict the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict hydrolysis pathways under varying pH. For example, the Boc group is labile in acidic conditions (TFA/water), with cleavage occurring within 1–2 hours at pH < 2.

- Density Functional Theory (DFT) : Calculate activation energies for carbamate bond cleavage. Studies on tert-butyl carbamates show that electron-withdrawing groups on the cyclohexyl ring stabilize the transition state, delaying hydrolysis .

Q. How can contradictory data on the compound’s thermal stability be analyzed?

- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., 180–220°C in vs. 160–190°C in ) may arise from impurities or polymorphic forms. Mitigation strategies include:

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating.

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

- Powder XRD : Compare crystallinity between batches. Contradictions are resolved by standardizing synthesis and purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.